molecular formula C20H26N4O2S B2467524 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008065-08-4

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2467524
CAS RN: 1008065-08-4
M. Wt: 386.51
InChI Key: DNIVMLGDZJVAFY-UHFFFAOYSA-N
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Description

The compound “5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a morpholine ring, a p-tolyl group, a thiazolo ring, and a triazol ring . The morpholine ring is a common feature in many pharmaceuticals , and the triazole ring is a versatile building block in organic synthesis .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography . The presence of multiple rings and functional groups suggests that the molecule could have a complex three-dimensional structure.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the morpholine ring can participate in a variety of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including compounds similar to "5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol", has been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing that some compounds exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).

Molecular Structure and Vibrational Analysis

Research by Medetalibeyoğlu et al. (2019) on a compound structurally related to "5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" involved detailed molecular structure analysis, vibrational studies, and thermodynamic properties. These studies provide insights into the compound's electronic structure, bond lengths, bond angles, and thermodynamic parameters, enhancing our understanding of its chemical behavior and potential applications (Medetalibeyoğlu et al., 2019).

Neurokinin-1 Receptor Antagonist Properties

A specific study by Harrison et al. (2001) investigated the properties of a water-soluble neurokinin-1 receptor antagonist, showcasing its potential in clinical applications for conditions such as emesis and depression. This research illustrates the broader potential of triazole derivatives in therapeutic contexts, beyond their antimicrobial applications (Harrison et al., 2001).

Heterocyclic Chemistry and Synthetic Utility

The synthetic utility of heteroaromatic azido compounds, including those related to the triazole family, has been explored in the context of preparing novel heterocyclic structures. These studies contribute to the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules, potentially leading to new therapeutic agents or materials (Westerlund, 1980).

Antitumor and Reducing Agent Applications

Research into compounds with similar structural features has also touched on their potential as antitumor agents or as reducing agents in chemical reactions. For instance, the study of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer) highlights its low toxicity and water solubility, which could be advantageous in medical applications, including as a protective agent in chemotherapy (Gaudiano et al., 1993).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of a morpholine ring, which is common in many pharmaceuticals , one possible area of exploration could be in drug development.

properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-5-16-21-20-24(22-16)19(25)18(27-20)17(15-8-6-12(2)7-9-15)23-10-13(3)26-14(4)11-23/h6-9,13-14,17,25H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVMLGDZJVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CC(OC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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